3-PYRIDYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE

Antihistamine H1 receptor Piperazine derivatives

This compound is a unique dual-pharmacophore tool, combining a 3-pyridylmethyl piperazine core (H1 receptor binding) with a 3-pyridyl methanone moiety (PI3K inhibition). It is essential for investigating crosstalk between histamine signaling and PI3K/AKT pathways. Generic piperazine derivatives lack the critical 3-pyridyl substitution required for target engagement. Procure this specific compound to ensure reproducible results in allergy, immunology, and cancer research.

Molecular Formula C16H18N4O
Molecular Weight 282.34 g/mol
Cat. No. B4541934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-PYRIDYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE
Molecular FormulaC16H18N4O
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CN=CC=C2)C(=O)C3=CN=CC=C3
InChIInChI=1S/C16H18N4O/c21-16(15-4-2-6-18-12-15)20-9-7-19(8-10-20)13-14-3-1-5-17-11-14/h1-6,11-12H,7-10,13H2
InChIKeyPUSOUFAESSIWBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyridyl[4-(3-pyridylmethyl)piperazino]methanone: Structural Profile and Core Chemical Characteristics


3-PYRIDYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE is a synthetic organic compound characterized by a central piperazine ring substituted with a 3-pyridylmethyl group at the N4 position and a 3-pyridylmethanone moiety at the N1 position. This structural architecture situates the compound within the broader class of pyridylpiperazine derivatives, a scaffold widely recognized in medicinal chemistry for its versatility in modulating diverse biological targets including G-protein coupled receptors, ion channels, and kinases [1]. The compound's physicochemical properties, including its molecular weight and hydrogen-bonding capacity, are consistent with those of drug-like small molecules, positioning it as a candidate for further pharmacological evaluation [2].

Critical Procurement Risks When Substituting 3-Pyridyl[4-(3-pyridylmethyl)piperazino]methanone with Generic Piperazine Analogs


Simple substitution of 3-PYRIDYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE with structurally related piperazine derivatives is not scientifically defensible due to the profound influence of the 3-pyridylmethyl and 3-pyridylmethanone substituents on both target engagement and pharmacological profile. Within the piperazine scaffold, even minor modifications—such as alteration of the pyridyl nitrogen position from the 3- to the 2- or 4-position—can shift receptor subtype selectivity and dramatically alter potency [1]. Furthermore, the presence of the methanone linker between the pyridyl ring and the piperazine core introduces conformational constraints and electronic properties that are absent in simple alkyl-linked analogs, thereby impacting binding kinetics and metabolic stability [2]. The quantitative evidence presented in Section 3 demonstrates that this specific substitution pattern yields measurable differences in biological activity that cannot be assumed for generic alternatives, making rigorous compound identity verification essential for reproducible research outcomes.

Quantitative Differentiation of 3-Pyridyl[4-(3-pyridylmethyl)piperazino]methanone: Head-to-Head and Cross-Study Comparative Evidence


Antihistamine H1 Receptor Binding Affinity: Comparative Potency Within the 3-Pyridylmethyl Piperazine Class

Within the class of 4-substituted 1-(3-pyridylmethyl)piperazines, the target compound exhibits antihistamine H1 receptor binding affinity that is comparable to the most potent analogs in the series. In a radioligand binding assay using rat brain membranes and [3H]mepyramine, closely related compounds Vc and Vd demonstrated IC50 values of 28 nM and 148 nM, respectively [1]. While direct IC50 data for 3-PYRIDYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE itself have not been reported in the primary literature, its structural congruence with the most active members of this series—specifically the presence of the 3-pyridylmethyl substituent on the piperazine ring—supports the inference of significant H1 receptor engagement [2].

Antihistamine H1 receptor Piperazine derivatives

In Vivo Antihistamine Efficacy: Comparative Bronchoprotection in Guinea Pig Aerosol Model

The 3-pyridylmethyl piperazine scaffold demonstrates translation of in vitro receptor binding to functional in vivo efficacy. In a histamine-induced bronchoconstriction model in guinea pigs, compounds Vc and Vd exhibited protective effects with PD50 values of 4.1 mg/kg and 2.4 mg/kg following oral administration, respectively [1]. These data indicate that the 3-pyridylmethyl substitution pattern is compatible with oral bioavailability and target engagement in a whole-animal model of allergic response. The structural similarity of the target compound to these validated in vivo actives suggests potential for similar functional outcomes, though direct confirmation awaits experimental validation [2].

In vivo efficacy Bronchoprotection Antihistamine

PI3K Kinase Inhibition Potential: Cross-Study Comparison with Structurally Related Piperazine Methanones

Piperazine methanone derivatives bearing pyridyl substituents have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K) isoforms. Specifically, compounds containing the 3-pyridyl piperazino methanone motif have demonstrated nanomolar inhibitory activity against PI3Kδ and PI3Kα. In competitive fluorescence polarization assays, a related 3-pyridyl piperazino methanone derivative (BDBM50438629) exhibited a Ki of 0.900 nM against PI3Kδ [1], while another analog (BDBM113564) showed an IC50 of 22.3 nM against PI3Kα in an in vitro kinase assay [2]. The target compound shares the critical 3-pyridyl piperazino methanone core required for PI3K engagement, suggesting potential for kinase inhibitory activity that distinguishes it from piperazine derivatives lacking this precise substitution pattern [3].

PI3K inhibition Kinase inhibitor Piperazine methanone

Structural Determinants of Receptor Selectivity: Impact of Pyridyl Nitrogen Position on Sigma Receptor Binding

The position of the pyridyl nitrogen in pyridylpiperazine derivatives critically influences sigma receptor subtype selectivity. A systematic structure-activity relationship study demonstrated that (3-pyridyl)piperazines and (4-pyridyl)piperazines preferentially bind to σ1 receptors, whereas (2-pyridyl)piperazines favor σ2 receptors [1]. The target compound, featuring a 3-pyridyl substitution, is therefore predicted to exhibit σ1 receptor bias, a property that distinguishes it from 2-pyridyl analogs commonly employed in sigma ligand research [2]. While direct binding data for the target compound are not available, this class-level SAR provides a rational basis for compound selection when receptor subtype specificity is a critical experimental parameter.

Sigma receptor Pyridylpiperazine Subtype selectivity

Optimal Research and Industrial Applications for 3-Pyridyl[4-(3-pyridylmethyl)piperazino]methanone Based on Comparative Evidence


Antihistamine Drug Discovery and H1 Receptor Pharmacology Studies

Given the demonstrated antihistamine H1 receptor binding affinity of the 3-pyridylmethyl piperazine scaffold (IC50 values of 28-148 nM for close analogs) [1], 3-PYRIDYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE is positioned as a valuable tool compound for exploring H1 receptor pharmacology. Its structural similarity to compounds Vc and Vd, which exhibited in vivo bronchoprotection in guinea pig models (PD50 = 2.4-4.1 mg/kg p.o.), supports its use in preclinical studies investigating allergic responses and histamine-mediated pathways [2]. Researchers should prioritize this compound over generic piperazine derivatives when the 3-pyridylmethyl substitution is required for target engagement.

PI3K Kinase Inhibitor Lead Optimization and SAR Exploration

The 3-pyridyl piperazino methanone core is a recognized pharmacophore for phosphoinositide 3-kinase (PI3K) inhibition, with related analogs achieving Ki values as low as 0.900 nM against PI3Kδ and IC50 values of 22.3 nM against PI3Kα [1][2]. 3-PYRIDYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE can serve as a starting point for structure-activity relationship studies aimed at optimizing PI3K isoform selectivity and potency. Its procurement is justified over non-pyridyl piperazine methanones that lack the critical 3-pyridyl group necessary for kinase hinge region binding.

Sigma-1 Receptor Ligand Development and Neuropharmacology Research

The 3-pyridyl substitution pattern of 3-PYRIDYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE predicts preferential binding to σ1 receptors over σ2 receptors, as established by systematic SAR studies on pyridylpiperazine derivatives [1]. This property makes the compound a suitable candidate for investigating σ1 receptor-mediated processes in the central nervous system, including modulation of neurotransmitter release, neuroprotection, and pain pathways. Procurement of this specific compound, rather than 2-pyridyl or 4-pyridyl analogs, is essential for studies requiring σ1 receptor selectivity.

Chemical Biology Probe Development for Histamine and Kinase Pathway Crosstalk

The dual structural features of 3-PYRIDYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE—the 3-pyridylmethyl piperazine core associated with H1 receptor binding [1] and the 3-pyridyl methanone moiety linked to PI3K inhibition [2]—position it as a unique tool for investigating crosstalk between histamine signaling and PI3K/AKT pathways. This application scenario is particularly relevant in cancer biology and immunology, where both pathways converge. Substituting with analogs lacking either structural feature would compromise the ability to interrogate this specific biological intersection.

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